molecular formula C8H6N2O6 B021119 6,7-Dinitro-2,3-dihydrobenzo[1,4]dioxin CAS No. 57356-48-6

6,7-Dinitro-2,3-dihydrobenzo[1,4]dioxin

Cat. No. B021119
CAS RN: 57356-48-6
M. Wt: 226.14 g/mol
InChI Key: FLBMBFIUCNKNSC-UHFFFAOYSA-N
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Description

“6,7-Dinitro-2,3-dihydrobenzo[1,4]dioxin” is a compound that is useful in organic synthesis . It is a derivative of “Dibenzo-1,4-dioxin”, a polycyclic heterocyclic organic compound in which two benzene rings are connected by a 1,4-dioxin ring .


Synthesis Analysis

The synthesis of this compound can be complex and requires careful planning. A desymmetrization strategy of Pd-catalyzed intramolecular asymmetric aryl C-O coupling of 2-(2-halophenoxy)-propane-1,3-diols was developed . This process involves employing a chiral spirodiphosphine monoxide ligand with a 1,1’-spirobiindane backbone (SDP(O)) .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has been studied using single crystal X-ray crystallography . The structure consists of two independent molecules, both of which exhibit disorder in the methylene group present in their 1,4-dioxane rings .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and require careful analysis. The compound is known to undergo various reactions, including those involving polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) .

properties

IUPAC Name

6,7-dinitro-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O6/c11-9(12)5-3-7-8(16-2-1-15-7)4-6(5)10(13)14/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBMBFIUCNKNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393943
Record name 6,7-dinitro-2,3-dihydrobenzo[1,4]dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dinitro-2,3-dihydro-1,4-benzodioxine

CAS RN

57356-48-6
Record name 6,7-dinitro-2,3-dihydrobenzo[1,4]dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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